3-(Chlorosulfonyl)-4-fluorobenzoic acid
Overview
Description
3-(Chlorosulfonyl)-4-fluorobenzoic acid is a chemical compound with the empirical formula C7H4ClFO4S . It is a solid substance and is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of this compound is 238.62 . The SMILES string representation of its structure is OC(=O)c1ccc(F)c(c1)S(Cl)(=O)=O .Physical and Chemical Properties Analysis
This compound is a solid substance . The molecular weight of this compound is 238.62 . The SMILES string representation of its structure is OC(=O)c1ccc(F)c(c1)S(Cl)(=O)=O .Scientific Research Applications
Degradation by Microorganisms
A study by Schreiber et al. (1980) reveals the cometabolism of monofluorobenzoates, including 4-fluorobenzoate, by Pseudomonas sp. B13. This study proposes a catabolic pathway based on key metabolites, highlighting the microorganism's ability to degrade fluorobenzoates, which could have implications for the biodegradation of 3-(chlorosulfonyl)-4-fluorobenzoic acid (Schreiber, Hellwig, Dorn, Reineke, & Knackmuss, 1980).
Herbicidal Activity
Liu Chang-chun (2006) synthesized 3-chloro-4-fluorobenzoylthiourea from 3-chloro-4-fluorobenzoic acid, demonstrating its potential as a herbicide. This research shows the applicability of fluorobenzoic acid derivatives in agricultural chemistry (Liu Chang-chun, 2006).
Transformation in Anaerobic Conditions
Genthner, Townsend, and Chapman (1989) investigated the transformation of phenol to benzoate using isomeric fluorophenols, including fluorobenzoates. This study may provide insight into the behavior of compounds like this compound under anaerobic conditions (Genthner, Townsend, & Chapman, 1989).
Reactions with Organolithium Reagents
Research by Gohier, Castanet, and Mortier (2003) on the reactions of organolithium reagents with halobenzoic acids, including 2-fluorobenzoic acid, highlights the potential for complex chemical transformations involving this compound (Gohier, Castanet, & Mortier, 2003).
Use as a Building Block in Heterocyclic Synthesis
Křupková, Funk, Soural, and Hlaváč (2013) described the use of 4-chloro-2-fluoro-5-nitrobenzoic acid as a multireactive building block for the synthesis of various nitrogenous heterocycles. This suggests potential uses for this compound in synthesizing diverse organic compounds (Křupková, Funk, Soural, & Hlaváč, 2013).
Biodegradation Studies
Boersma, Mcroberts, Cobb, and Murphy (2004) studied the biodegradation of fluorobenzoates by Sphingomonas sp. This research could provide insights into the environmental fate and microbial degradation of compounds like this compound (Boersma, Mcroberts, Cobb, & Murphy, 2004).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that the compound is a sulfonyl halide and participates in the synthesis of novel anthranilic acid class of PPARδ (Peroxisome proliferator-activated receptor δ) partial agonists .
Mode of Action
As a sulfonyl halide, it likely undergoes reactions typical of this class of compounds. Sulfonyl halides are known to be reactive towards nucleophiles, suggesting that 3-(Chlorosulfonyl)-4-fluorobenzoic acid may interact with its targets through nucleophilic substitution reactions .
Biochemical Pathways
Given its role in the synthesis of pparδ partial agonists , it may indirectly influence the pathways regulated by these receptors. PPARδ is involved in the regulation of lipid metabolism, inflammation, and cell proliferation .
Result of Action
As a precursor in the synthesis of pparδ partial agonists , it may indirectly contribute to the effects of these agonists, which include modulation of lipid metabolism, inflammation, and cell proliferation .
Biochemical Analysis
Biochemical Properties
3-(Chlorosulfonyl)-4-fluorobenzoic acid plays a significant role in biochemical reactions due to its reactive chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on enzymes, proteins, and other biomolecules, leading to the modification of these molecules. For instance, it can interact with amino acid residues such as lysine, serine, and cysteine, resulting in the formation of sulfonamide or sulfonate esters. These interactions can alter the activity and function of the target biomolecules, making this compound a useful reagent for studying enzyme mechanisms and protein functions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been investigated in several studies. This compound can influence cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of certain kinases, leading to alterations in phosphorylation patterns and downstream signaling events. Additionally, this compound can affect gene expression by modifying transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This covalent modification can result in enzyme inhibition or activation, depending on the specific target and the nature of the interaction. For example, the compound can inhibit enzymes by blocking their active sites or by inducing conformational changes that reduce their catalytic activity. Conversely, it can activate enzymes by stabilizing their active conformations or by promoting the formation of active enzyme-substrate complexes. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture. The degradation products can have different biochemical properties and may exhibit altered biological activity. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it can induce toxic effects, including cellular damage, inflammation, and apoptosis. Threshold effects have been observed in studies where the compound exhibits a dose-dependent response, with low doses having minimal impact and high doses causing adverse effects. These findings highlight the importance of careful dosage optimization in experimental settings to achieve the desired biological effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of hydroxylated or conjugated metabolites. These metabolites can then be further processed by phase II enzymes, such as glucuronosyltransferases or sulfotransferases, resulting in the formation of water-soluble conjugates that can be excreted from the body. The metabolic pathways of this compound can influence its biological activity and toxicity, as different metabolites may exhibit distinct biochemical properties .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties and the presence of specific transporters. Once inside the cells, it can interact with binding proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound within cells can influence its biological activity and the extent of its effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with specific biomolecules and exert its effects. The subcellular localization of this compound can also be influenced by its binding to transport proteins or by its incorporation into vesicles or other subcellular structures .
Properties
IUPAC Name |
3-chlorosulfonyl-4-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO4S/c8-14(12,13)6-3-4(7(10)11)1-2-5(6)9/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGZJLJZSAGDKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398027 | |
Record name | 3-(chlorosulfonyl)-4-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70398027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2267-40-5 | |
Record name | 3-(chlorosulfonyl)-4-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70398027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(chlorosulfonyl)-4-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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